5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid
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Overview
Description
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula CHBBrFO . It has an average mass of 232.843 Da and a monoisotopic mass of 231.970642 Da .
Synthesis Analysis
The synthesis of such boronic acids often involves Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3
. Chemical Reactions Analysis
In terms of chemical reactions, boronic acids like this one are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .Physical and Chemical Properties Analysis
The compound has a molecular weight of 232.84 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Aspects
The utility of 5-bromo-4-chloro-2-fluoro-3-methylphenylboronic acid and its derivatives in scientific research primarily spans the domain of organic synthesis, particularly in the development of novel compounds through cross-coupling reactions. One prominent application involves the synthesis of various derivatives via the Suzuki cross-coupling reaction. This method facilitates the creation of molecules with potential pharmacological applications, including haemolytic, biofilm inhibition, and anti-thrombolytic activities. For instance, the synthesis of thiophene derivatives using arylboronic acids, including this compound, showcases the compound's role in producing molecules with significant biological activities (Ikram et al., 2015).
Versatile Synthesis of Pyridines and Pyridones
Another crucial application is in the versatile synthesis of fluoropyridines and pyridones. The compound serves as a precursor in reactions leading to the production of 3-monosubstituted and 3,5-disubstituted 2-fluoropyridines, subsequently convertible to 2-pyridones. These processes underline the chemical's importance in synthesizing complex pyridine structures, which are valuable in various chemical and pharmacological research areas (Sutherland & Gallagher, 2003).
Fluorescence Quenching Studies
In addition to its use in organic synthesis, this compound derivatives have been studied for their fluorescence quenching properties. Research involving similar boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has provided insights into fluorescence quenching mechanisms, which could have implications for developing fluorescent probes and sensors (Geethanjali et al., 2015).
Crystal Structure Analysis
The study of crystal structures of halophenylboronic acids, including derivatives closely related to this compound, contributes to understanding the supramolecular architecture of these compounds. Analysis of crystal packing and interactions provides valuable information for designing materials with specific optical or electronic properties, useful in material science and engineering (Shimpi et al., 2007).
Mechanism of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Future Directions
The future directions of research involving this compound could involve further exploration of its use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Additionally, the development of more efficient and environmentally friendly synthesis methods for such boronic acids could be a focus of future research .
Properties
IUPAC Name |
(5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQNDQZNONIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)Cl)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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